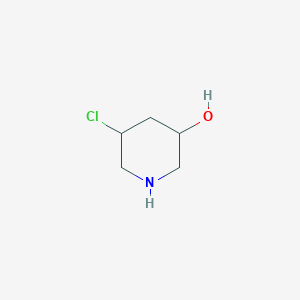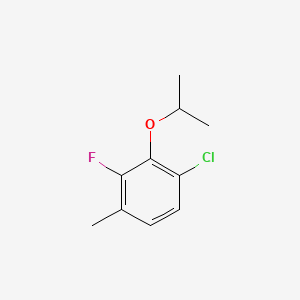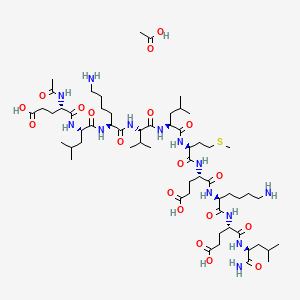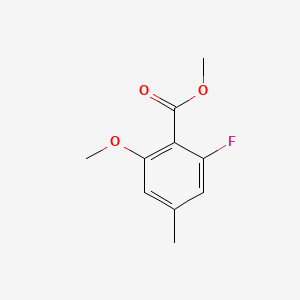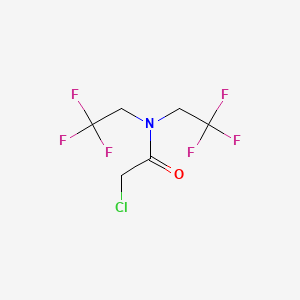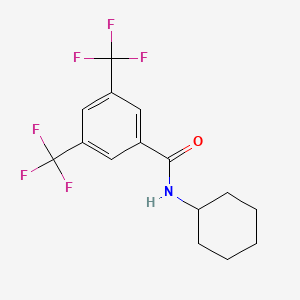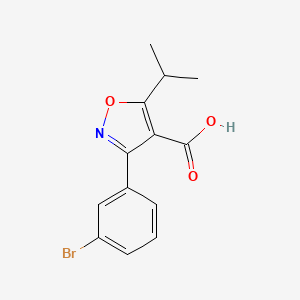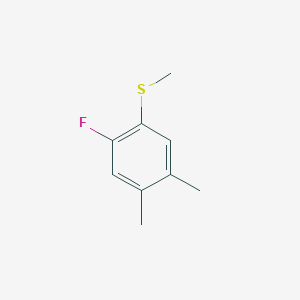
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FS. It is a derivative of phenyl sulfane, where the phenyl ring is substituted with a fluorine atom at the 2-position and two methyl groups at the 4 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-4,5-dimethylphenyl halide with a methyl sulfide source under suitable conditions. One common method is the nucleophilic substitution reaction where the halide is replaced by the methyl sulfide group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to alter the methyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated or de-methylated products.
Substitution: Compounds with different functional groups replacing the fluorine atom.
科学的研究の応用
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methyl groups influence the compound’s binding affinity and reactivity. The sulfur atom can form bonds with various substrates, facilitating different biochemical pathways.
類似化合物との比較
Similar Compounds
- (2-Fluoro-4,5-dimethylphenyl)(ethyl)sulfane
- (2-Fluoro-4,5-dimethylphenyl)(propyl)sulfane
- (2-Fluoro-4,5-dimethylphenyl)(butyl)sulfane
Uniqueness
(2-Fluoro-4,5-dimethylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability compared to other similar compounds.
特性
分子式 |
C9H11FS |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
1-fluoro-4,5-dimethyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FS/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3 |
InChIキー |
JQKAWRHWISGNRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)SC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


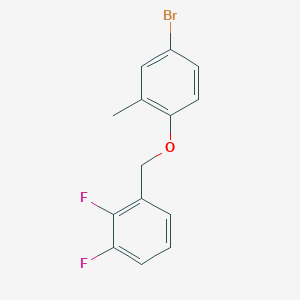
![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)
![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
